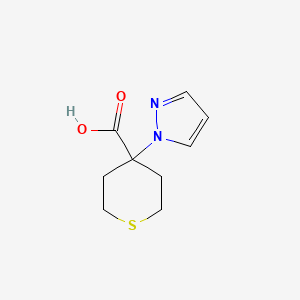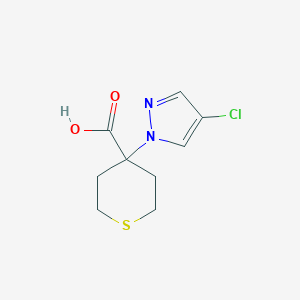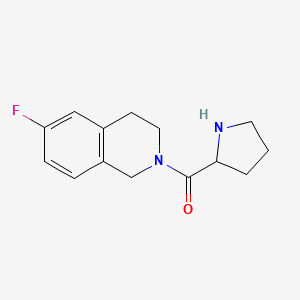
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of MP-10 is not fully understood. However, studies have shown that MP-10 can modulate the activity of various signaling pathways in the brain. MP-10 has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth. MP-10 has also been shown to inhibit the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MP-10 has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MP-10 in lab experiments is its neuroprotective effects. MP-10 can protect neurons from damage caused by ischemic stroke and other neurodegenerative diseases. Another advantage of using MP-10 is its anti-inflammatory effects. MP-10 can reduce the production of pro-inflammatory cytokines, which can be useful in studying various inflammatory diseases.
However, one of the limitations of using MP-10 in lab experiments is its limited solubility in water. MP-10 is a hydrophobic compound and may require the use of organic solvents for its dissolution. Another limitation of using MP-10 is its potential toxicity. Further studies are needed to determine the safe dosage of MP-10 for various applications.
Zukünftige Richtungen
There are several future directions for the research on MP-10. One of the future directions is to study the potential applications of MP-10 in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the effects of MP-10 on the gut-brain axis. MP-10 has been found to have anti-inflammatory effects, and its potential role in reducing gut inflammation and improving gut health needs to be explored. Additionally, further studies are needed to determine the optimal dosage of MP-10 for various applications and to study its long-term effects.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of MP-10 involves the reaction of 2-amino-5-methylpyrazine with 2-methyl-6-isobutylphenyl isocyanate in the presence of a base. MP-10 has been found to have neuroprotective and anti-inflammatory effects and can modulate various signaling pathways in the brain. MP-10 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 2-amino-5-methylpyrazine with 2-methyl-6-isobutylphenyl isocyanate in the presence of a base. This reaction yields MP-10 as a white solid in good yields. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
MP-10 has been found to have potential applications in various areas of scientific research. One of the primary applications of MP-10 is in the field of neuroscience. MP-10 has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. MP-10 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)13-7-5-6-11(3)15(13)19-16(20)14-9-17-12(4)8-18-14/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUHWPKTPEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)




![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)




